N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide
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Overview
Description
N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of acetamido groups and a 2-methylpropyl substituent on the thiophene ring. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide can be achieved through several methods. One common approach involves the acylation of 2-amino-4-(2-methylpropyl)thiophene with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the reaction of 2-amino-4-(2-methylpropyl)thiophene with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. This method also provides a high yield of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using similar reagents and conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide: Unique due to its specific substituents and potential biological activities.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as 2-acetamido-4-methylthiophene and 2-amino-4-(2-methylpropyl)thiophene.
Uniqueness
This compound is unique due to its specific combination of acetamido groups and a 2-methylpropyl substituent on the thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-7(2)5-11-10(13-8(3)15)6-12(17-11)14-9(4)16/h6-7H,5H2,1-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONCSHZYUWEPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)NC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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